![molecular formula C8H8ClNO B14387515 6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile CAS No. 89978-87-0](/img/structure/B14387515.png)
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a chlorine atom, an oxygen atom, and a nitrile group within its molecular framework. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxatricyclo[3.2.1.0~2,4~]octane: A structurally similar compound without the chlorine and nitrile groups.
6-(Chloromethyl)-3-oxatricyclo[3.2.1.0~2,4~]octane: Another related compound with a chloromethyl group instead of a nitrile group.
Uniqueness
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are required.
Propiedades
Número CAS |
89978-87-0 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
6-chloro-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
InChI |
InChI=1S/C8H8ClNO/c9-8(3-10)2-4-1-5(8)7-6(4)11-7/h4-7H,1-2H2 |
Clave InChI |
MWHLSWVUCYUGOS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C3C2O3)(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


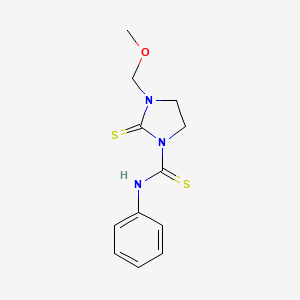
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
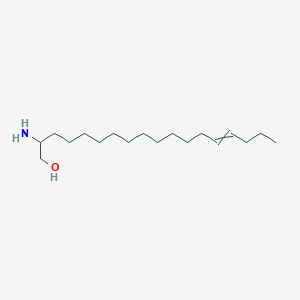
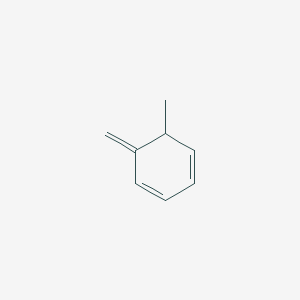
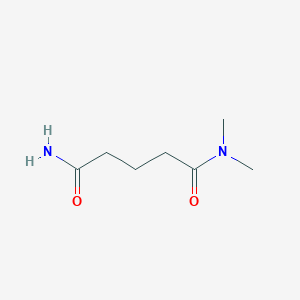

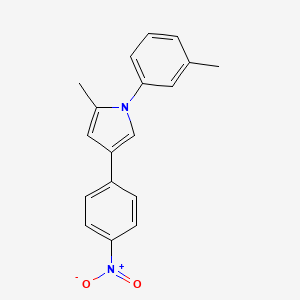
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
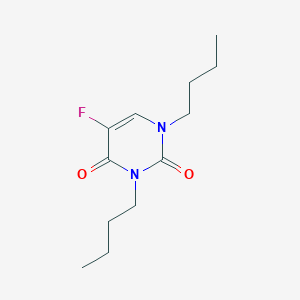
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)


![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)

